3-羟基西拉嗪

描述

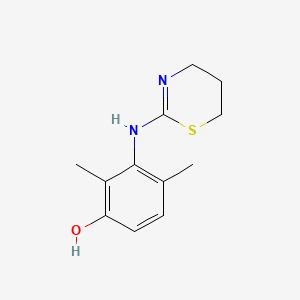

3-羟基西拉嗪是西拉嗪的羟基化衍生物,西拉嗪是一种主要用作兽用镇静剂和镇痛剂的化合物。 西拉嗪本身是一种α-2肾上腺素受体激动剂,这意味着它模拟了去甲肾上腺素在中枢神经系统中的作用,从而导致镇静、肌肉松弛和镇痛 。西拉嗪分子第三位的羟基化引入了额外的化学性质,这些性质会影响其药理学和化学行为。

科学研究应用

3-羟基西拉嗪在科学研究中有多种应用,包括:

化学: 用作有机合成中的试剂,以研究反应机理和开发新的合成方法。

生物学: 研究其对细胞过程的影响以及作为神经生物学研究工具的潜力。

医学: 探索其潜在的治疗效果,特别是在疼痛管理和镇静方面。

工业: 用于开发新的兽用药物,并作为分析化学中的参考化合物。

安全和危害

Xylazine is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye irritation . It’s not approved for use in humans and can be life-threatening, especially when combined with opioids like fentanyl . Of the 59 cases, 21 (35.6%) resulted in fatal outcomes, with 17 involving Xylazine use in conjunction with other drugs .

未来方向

The increasing use of xylazine, most often in combination with other drugs such as fentanyl, is a rapidly growing threat to human health in the United States . Further non-punitive efforts and public health interventions are needed from health-care systems, policy makers, and community leaders to address the longer-term structural factors driving this crisis .

作用机制

3-羟基西拉嗪的作用机制涉及其与中枢神经系统中的α-2肾上腺素受体相互作用。 通过与这些受体结合,它抑制去甲肾上腺素和多巴胺的释放,从而导致镇静、肌肉松弛和镇痛 。羟基也可能影响其结合亲和力和药代动力学,可能改变其作用时间和效力。

类似化合物:

西拉嗪: 母体化合物,广泛用于兽医学。

4-羟基西拉嗪: 另一种羟基化衍生物,具有相似的性质。

克隆丁: 一种结构类似物,具有类似的α-2肾上腺素受体激动剂活性。

比较:

西拉嗪与3-羟基西拉嗪: 在3-羟基西拉嗪中添加羟基可能会增强其溶解度并改变其药代动力学特征。

3-羟基西拉嗪与4-羟基西拉嗪: 羟基的位置会影响化合物的化学反应性和生物活性。

3-羟基西拉嗪与克隆丁: 虽然这两种化合物都作用于α-2肾上腺素受体,但它们的结构差异导致了药理作用和治疗应用的变化.

生化分析

Biochemical Properties

3-Hydroxy Xylazine plays a significant role in biochemical reactions, particularly through its interaction with alpha-2 adrenergic receptors. These receptors are G-protein coupled receptors that modulate various physiological processes, including neurotransmitter release and vascular tone. 3-Hydroxy Xylazine binds to these receptors, leading to the inhibition of norepinephrine release, which in turn affects the sympathetic nervous system . Additionally, 3-Hydroxy Xylazine interacts with enzymes involved in its metabolism, such as cytochrome P450 enzymes, which facilitate its biotransformation .

Cellular Effects

3-Hydroxy Xylazine exerts various effects on different cell types and cellular processes. In neuronal cells, it modulates neurotransmitter release by inhibiting norepinephrine release, leading to sedative and muscle-relaxant effects . In other cell types, such as vascular smooth muscle cells, 3-Hydroxy Xylazine induces vasoconstriction by activating alpha-2 adrenergic receptors, which results in decreased cyclic adenosine monophosphate levels . This compound also influences cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of G-protein coupled receptors .

Molecular Mechanism

The molecular mechanism of 3-Hydroxy Xylazine involves its binding to alpha-2 adrenergic receptors, which are linked to Gi-proteins. Upon binding, 3-Hydroxy Xylazine inhibits adenylate cyclase activity, leading to a decrease in cyclic adenosine monophosphate levels . This reduction in cyclic adenosine monophosphate results in the inhibition of norepinephrine release from sympathetic nerve terminals . Additionally, 3-Hydroxy Xylazine may interact with other biomolecules, such as enzymes involved in its metabolism, further influencing its pharmacological effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Hydroxy Xylazine can vary over time. Studies have shown that 3-Hydroxy Xylazine is relatively stable under controlled conditions, but it may degrade over extended periods . Long-term exposure to 3-Hydroxy Xylazine in in vitro or in vivo studies has demonstrated sustained sedative and muscle-relaxant effects, although the compound’s efficacy may diminish over time due to metabolic degradation .

Dosage Effects in Animal Models

The effects of 3-Hydroxy Xylazine in animal models are dose-dependent. At lower doses, 3-Hydroxy Xylazine induces mild sedation and muscle relaxation, while higher doses can lead to profound sedation and potential adverse effects, such as hypotension and bradycardia . Threshold effects have been observed, where a minimal effective dose is required to achieve the desired pharmacological effects . Toxic effects at high doses include severe cardiovascular depression and respiratory distress .

Metabolic Pathways

3-Hydroxy Xylazine is metabolized primarily through the action of cytochrome P450 enzymes, which facilitate its biotransformation into various metabolites . The primary metabolic pathways involve hydroxylation and subsequent conjugation reactions, leading to the formation of glucuronide and sulfate conjugates . These metabolic processes influence the compound’s pharmacokinetics and overall biological activity .

Transport and Distribution

Within cells and tissues, 3-Hydroxy Xylazine is transported and distributed through various mechanisms. It is known to interact with transporters and binding proteins that facilitate its cellular uptake and distribution . The compound’s localization and accumulation within specific tissues are influenced by its affinity for alpha-2 adrenergic receptors and its interactions with transport proteins .

Subcellular Localization

The subcellular localization of 3-Hydroxy Xylazine is primarily within the cytoplasm and endoplasmic reticulum . The compound may also localize to specific organelles, such as mitochondria, where it can exert its effects on cellular metabolism . Post-translational modifications and targeting signals play a role in directing 3-Hydroxy Xylazine to these specific compartments, influencing its activity and function .

准备方法

合成路线和反应条件: 3-羟基西拉嗪的合成通常涉及西拉嗪的羟基化。这可以通过多种化学反应来实现,包括:

使用氧化剂进行羟基化: 过氧化氢或过酸等常见的氧化剂可用于在所需位置引入羟基。

催化羟基化: 钯或铂等过渡金属催化剂可在受控条件下促进羟基化过程。

工业生产方法: 3-羟基西拉嗪的工业生产可能涉及使用优化的反应条件进行大规模羟基化过程,以确保高产率和纯度。这可能包括:

连续流动反应器: 为了保持一致的反应条件并提高效率。

纯化技术: 如结晶或色谱法,以分离所需的产物。

化学反应分析

反应类型: 3-羟基西拉嗪可以进行各种化学反应,包括:

氧化: 进一步氧化会导致酮或羧酸的形成。

还原: 还原反应可以将羟基转化为氢原子,使其恢复为西拉嗪。

取代: 羟基可以通过亲核取代反应被其他官能团取代。

常用试剂和条件:

氧化剂: 过氧化氢、高锰酸钾。

还原剂: 硼氢化钠、氢化铝锂。

亲核试剂: 卤化物、胺、硫醇。

主要产品:

氧化产物: 酮、羧酸。

还原产物: 西拉嗪。

取代产物: 各种取代的西拉嗪衍生物。

相似化合物的比较

Xylazine: The parent compound, used widely in veterinary medicine.

4-Hydroxy Xylazine: Another hydroxylated derivative with similar properties.

Clonidine: A structural analog with similar alpha-2 adrenergic receptor agonist activity.

Comparison:

Xylazine vs. 3-Hydroxy Xylazine: The addition of the hydroxyl group in 3-Hydroxy Xylazine may enhance its solubility and alter its pharmacokinetic profile.

3-Hydroxy Xylazine vs. 4-Hydroxy Xylazine: The position of the hydroxyl group can influence the compound’s chemical reactivity and biological activity.

3-Hydroxy Xylazine vs. Clonidine: While both compounds act on alpha-2 adrenergic receptors, their structural differences lead to variations in their pharmacological effects and therapeutic applications.

属性

IUPAC Name |

3-(5,6-dihydro-4H-1,3-thiazin-2-ylamino)-2,4-dimethylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2OS/c1-8-4-5-10(15)9(2)11(8)14-12-13-6-3-7-16-12/h4-5,15H,3,6-7H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWZCKOLZFUXBBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)O)C)NC2=NCCCS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10857865 | |

| Record name | 3-[(5,6-Dihydro-4H-1,3-thiazin-2-yl)amino]-2,4-dimethylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10857865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145356-33-8 | |

| Record name | 3-[(5,6-Dihydro-4H-1,3-thiazin-2-yl)amino]-2,4-dimethylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=145356-33-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-[(5,6-Dihydro-4H-1,3-thiazin-2-yl)amino]-2,4-dimethylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10857865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Hydroxy Xylazine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YAK69KM5TB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![D-[4-13C]Threose](/img/structure/B584011.png)

![[2'-13C]thymidine](/img/structure/B584012.png)

![Tri-O-acetyl-D-[1-13C]galactal](/img/structure/B584026.png)

![Tri-O-acetyl-D-[2-13C]galactal](/img/structure/B584027.png)